(S)-2-Amino-3-(4-aminophenyl)propan-1-OL hcl
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Overview
Description
(S)-2-Amino-3-(4-aminophenyl)propan-1-OL hydrochloride is a chemical compound with the molecular formula C9H16Cl2N2O It is a derivative of phenylalanine and contains both amino and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-aminophenyl)propan-1-OL hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the amino acid phenylalanine.
Hydroxylation: The phenylalanine undergoes hydroxylation to introduce the hydroxyl group at the alpha position.
Amination: The hydroxylated intermediate is then subjected to amination to introduce the amino group at the para position of the phenyl ring.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of (S)-2-Amino-3-(4-aminophenyl)propan-1-OL hydrochloride may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation process.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(4-aminophenyl)propan-1-OL hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
(S)-2-Amino-3-(4-aminophenyl)propan-1-OL hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(4-aminophenyl)propan-1-OL hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.
Pathways: It may influence biochemical pathways related to amino acid metabolism, neurotransmitter synthesis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: The parent amino acid from which (S)-2-Amino-3-(4-aminophenyl)propan-1-OL hydrochloride is derived.
Tyrosine: Another amino acid with a similar structure but with a hydroxyl group at the para position.
Dopamine: A neurotransmitter derived from tyrosine with similar functional groups.
Uniqueness
(S)-2-Amino-3-(4-aminophenyl)propan-1-OL hydrochloride is unique due to its specific combination of amino and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C9H15ClN2O |
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Molecular Weight |
202.68 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-aminophenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H14N2O.ClH/c10-8-3-1-7(2-4-8)5-9(11)6-12;/h1-4,9,12H,5-6,10-11H2;1H/t9-;/m0./s1 |
InChI Key |
BVBGJXDFUXEMDK-FVGYRXGTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CO)N)N.Cl |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)N)N.Cl |
Origin of Product |
United States |
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